molecular formula C13H13NO B8472735 [4-(3-Methyl-2-pyridinyl)phenyl]methanol

[4-(3-Methyl-2-pyridinyl)phenyl]methanol

Cat. No.: B8472735
M. Wt: 199.25 g/mol
InChI Key: BHZIXWRWYBBDHE-UHFFFAOYSA-N
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Description

[4-(3-Methyl-2-pyridinyl)phenyl]methanol is a pyridine derivative featuring a methanol group attached to a phenyl ring substituted with a 3-methyl-2-pyridinyl moiety. This structure imparts unique physicochemical properties, such as polarity from the hydroxyl group and aromatic interactions from the pyridine and phenyl rings.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

[4-(3-methylpyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-8,15H,9H2,1H3

InChI Key

BHZIXWRWYBBDHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between [4-(3-Methyl-2-pyridinyl)phenyl]methanol and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Structural Notes Reference
This compound C₁₃H₁₃NO 199.25 (calc.) 3-Methylpyridinyl, phenyl, -CH₂OH Pyridine-phenyl linkage; primary alcohol N/A
[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride C₁₁H₁₇NO₃·HCl 247.72 3-Methoxypropoxy, methylpyridine, -CH₂OH·HCl Salt form enhances stability/solubility
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C₁₇H₁₆N₂OS 296.4 Pyrazole, methylthiophenyl, -CH₂OH Sulfur-containing; heterocyclic core
[4-(3-Fluorophenoxy)pyridin-2-yl]methanol C₁₂H₁₀FNO₂ 219.21 Fluorophenoxy, pyridine, -CH₂OH Electron-withdrawing fluorine substituent
[2-(4-Methylphenoxy)-3-pyridinyl]methanol C₁₃H₁₃NO₂ 215.25 Methylphenoxy, pyridine, -CH₂OH Phenoxy linkage; methyl enhances lipophilicity

Key Observations :

  • Solubility: The hydrochloride salt of [4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methanol () likely improves aqueous solubility, critical for pharmaceutical applications .
  • Heterocyclic Diversity : Pyrazole () and pyridazine () cores introduce distinct hydrogen-bonding and π-stacking capabilities compared to pyridine derivatives.

Physicochemical and Stability Properties

  • Stability : Rabeprazole sodium (), a structurally complex pyridine derivative, degrades rapidly in acidic media but is stable under alkaline conditions, suggesting pH sensitivity for related alcohols .
  • Hydrogen Bonding: In [4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium] methanol solvate (), O–H···O hydrogen bonds and π-π interactions (centroid distance: 3.5492 Å) stabilize the crystal lattice, a feature likely shared by methanol-containing analogues .

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